molecular formula C13H10O2 B119663 4-Hydroxybenzophenone CAS No. 1137-42-4

4-Hydroxybenzophenone

Cat. No.: B119663
CAS No.: 1137-42-4
M. Wt: 198.22 g/mol
InChI Key: NPFYZDNDJHZQKY-UHFFFAOYSA-N
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Description

4-Hydroxybenzophenone, also known as 4-phenylphenol, is an organic compound with the molecular formula C13H10O2. It appears as a white crystalline powder and is primarily used in organic synthesis. This compound is a derivative of benzophenone, featuring a hydroxyl group (-OH) attached to one of the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzophenone can be synthesized through several methods:

Industrial Production Methods:

    Friedel-Crafts Acylation: This method involves the reaction of trihalo-methyl benzene with phenol using aluminum chloride as a catalyst.

Chemical Reactions Analysis

4-Hydroxybenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions typically yield hydroxy derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Often involve halogenating agents like bromine or chlorine.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Various substituted benzophenones.

Scientific Research Applications

4-Hydroxybenzophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Hydroxybenzophenone can be compared with other benzophenone derivatives:

Uniqueness: this compound is unique due to its specific hydroxyl group placement, which influences its chemical behavior and suitability for various applications.

Properties

IUPAC Name

(4-hydroxyphenyl)-phenylmethanone
Source PubChem
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InChI

InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFYZDNDJHZQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5036684
Record name 4-Hydroxybenzophenone
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Molecular Weight

198.22 g/mol
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CAS No.

1137-42-4
Record name 4-Hydroxybenzophenone
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Record name 4-Hydroxybenzophenone
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Record name 4-Hydroxybenzophenone
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Record name Methanone, (4-hydroxyphenyl)phenyl-
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Record name 4-Hydroxybenzophenone
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Record name 4-hydroxybenzophenone
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Record name 4-HYDROXYBENZOPHENONE
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 1 but using 0.738 g. of PGF2 α , 0.291 ml. of triethylamine, 0.275 ml. of isobutylchloroformate, and 0.594 g. of p-hydroxybenzophenone, there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate-water (99:1). The residue obtained by concentration of selected fractions, 0.492 g., is crystallized from ethyl acetate diluted with three volumes of hexane as the title compound, white free-flowing crystals, m.p. 73.8°-75.8° C., having Rf 0.5 (TLC on silica gel in ethyl acetate).
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Synthesis routes and methods II

Procedure details

7-hydroxy-4-methyl coumarin; 4-phenyl phenol; 2',4',5',7'-tetrabromo fluorescein (C.I. 453802); Thionin; 2-mercapto benzothiozole; 4-diethylamino-4'-(N-ethyl-N-hydroxyethyl)amino benzophenone; and 2(4(N-ethyl-N-hydroxyethyl)aminobenzylidene)inden-1-one.
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4-diethylamino-4'-(N-ethyl-N-hydroxyethyl)amino benzophenone
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2(4(N-ethyl-N-hydroxyethyl)aminobenzylidene)inden-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-hydroxybenzophenone?

A1: The molecular formula of this compound is C13H10O2, and its molecular weight is 198.22 g/mol. []

Q2: What spectroscopic data are available for characterizing this compound?

A2: 4-HBP can be characterized using various spectroscopic techniques, including UV-Vis absorption spectroscopy, Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR) spectroscopy, and 13C NMR spectroscopy. These techniques provide information about its electronic transitions, functional groups, and structural features. [, , , , , , ]

Q3: Are there different crystalline forms of this compound?

A3: Yes, 4-HBP exhibits polymorphism, meaning it can exist in multiple crystalline forms. Two polymorphs of 4-HBP have been identified, differing primarily in their packing arrangements. []

Q4: How does this compound behave under UV irradiation?

A4: 4-HBP absorbs UV radiation, transitioning to excited singlet and triplet states. These excited states can undergo various photochemical processes, including fluorescence, intersystem crossing, and energy transfer. [, ]

Q5: What is the role of the hydroxyl group in this compound's photochemistry?

A5: The hydroxyl group significantly influences the photochemical behavior of 4-HBP. In the presence of water, both singlet and triplet excited states can deprotonate, leading to the formation of the 4-benzophenone anion. This deprotonation process quenches fluorescence and affects its photoactivity. []

Q6: Does this compound generate singlet oxygen?

A6: Yes, upon irradiation in aprotic solvents like acetonitrile, 4-HBP can generate singlet oxygen, a reactive oxygen species involved in various photochemical reactions. []

Q7: Can this compound participate in photoreduction reactions?

A7: Research suggests that 4-HBP can undergo photoreduction via hydrogen abstraction or electron transfer mechanisms. For instance, it can abstract hydrogen from 2,6-di-tert-butylphenol in acetonitrile, forming the this compound ketyl radical. []

Q8: What are the common applications of this compound?

A8: 4-HBP is frequently used as a UV filter in sunscreen products and as a UV stabilizer in plastics and other materials to protect them from degradation caused by UV radiation. It is also employed as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. [, , , , , , ]

Q9: How does this compound contribute to UV protection in fabrics?

A9: 4-HBP, when incorporated into fabrics as a UV absorber, helps prevent the penetration of harmful UVA and UVB radiation through the material. This property makes it beneficial in creating UV-protective clothing. [, ]

Q10: Can this compound be used in the synthesis of polymers?

A10: Yes, 4-HBP can be used as a monomer in polymerization reactions to create various polymers, including poly(ether ketone)s and other copolymers. These polymers often possess desirable thermal and mechanical properties. [, , ]

Q11: Is this compound found in the environment?

A11: Yes, 4-HBP has been detected in various environmental matrices, including wastewater, surface waters, sediments, and sewage sludge. Its presence raises concerns due to its potential endocrine-disrupting effects on aquatic organisms. [, , , ]

Q12: What are the potential environmental risks associated with this compound?

A12: 4-HBP can pose risks to aquatic organisms, such as fish and invertebrates, due to its estrogenic activity. It can disrupt endocrine systems, potentially affecting reproduction and development. [, , ]

Q13: How is this compound removed from wastewater?

A13: Several methods, including adsorption using activated carbon, have shown effectiveness in removing 4-HBP from wastewater. []

Q14: How is this compound typically quantified in environmental samples?

A14: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely employed technique for quantifying 4-HBP in environmental samples. This method offers high sensitivity and selectivity. [, ]

Q15: Are there analytical methods for determining this compound in food products?

A15: Yes, analytical methods based on solid-liquid extraction followed by ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed for analyzing 4-HBP and other related compounds in packaged cereal-based foods. []

Q16: Does this compound exhibit estrogenic activity?

A16: Yes, 4-HBP has demonstrated estrogenic activity in both in vitro and in vivo studies. It can bind to estrogen receptors, potentially interfering with normal hormonal signaling pathways. [, , ]

Q17: Has this compound been detected in human samples?

A17: 4-HBP has been found in human urine samples, indicating its potential for human exposure through various sources, including personal care products. [, ]

Q18: Are there any links between this compound exposure and human health effects?

A18: While research is ongoing, some studies suggest a potential association between 4-HBP exposure and a longer time-to-pregnancy (TTP) in women. More research is needed to fully understand the potential health impacts of 4-HBP exposure in humans. [, , ]

Q19: What is the acute toxicity of this compound to aquatic organisms?

A19: Studies on freshwater planarians (Dugesia japonica) have shown that 4-HBP exhibits acute toxicity, with 48-hour LC50 values indicating its potential to be harmful to aquatic life. []

Q20: How stable is this compound in different formulations?

A20: The stability of 4-HBP can vary depending on factors such as pH, temperature, exposure to light, and the presence of other ingredients in the formulation. [, , ]

Q21: Are there strategies for improving the stability of this compound in formulations?

A21: Researchers have explored incorporating 4-HBP into polymeric structures or using encapsulation techniques to enhance its stability and control its release. [, ]

Q22: Have computational methods been used to study this compound?

A22: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate various properties of 4-HBP, including its electronic structure, vibrational frequencies, and nonlinear optical properties. [, ]

Q23: Have any QSAR models been developed for this compound and its derivatives?

A23: QSAR (Quantitative Structure-Activity Relationship) models have been developed to correlate the structural features of 4-HBP and its analogs with their estrogenic activities. []

Q24: Is there research on alternatives to this compound as a UV filter?

A24: Yes, researchers are actively investigating alternative UV filters with potentially lower environmental impact and toxicity profiles. These alternatives include naturally derived compounds and synthetic molecules with improved biodegradability. []

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